molecular formula C18H21ClFNO B4221219 2-(2-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride

2-(2-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride

Cat. No.: B4221219
M. Wt: 321.8 g/mol
InChI Key: DFJSATRITYZGPZ-UHFFFAOYSA-N
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Description

2-(2-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of an allyloxy group attached to a benzyl moiety, which is further connected to a 2-fluorophenyl ethanamine structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the Allyloxybenzyl Intermediate: The initial step involves the reaction of 2-allyloxybenzyl chloride with a suitable base to form the allyloxybenzyl intermediate.

    Coupling with 2-Fluorophenyl Ethanamine: The intermediate is then reacted with 2-fluorophenyl ethanamine under controlled conditions to form the desired product.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-(2-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-(benzyloxy)ethanamine hydrochloride
  • N’-(2-(allyloxy)benzylidene)-2-(2-naphthyloxy)acetohydrazide

Uniqueness

2-(2-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride is unique due to the presence of both an allyloxy group and a fluorophenyl group. This combination imparts distinct chemical properties, making it valuable for specific research applications where such functionalities are required.

Properties

IUPAC Name

2-(2-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO.ClH/c1-2-13-21-18-10-6-4-8-16(18)14-20-12-11-15-7-3-5-9-17(15)19;/h2-10,20H,1,11-14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJSATRITYZGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1CNCCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride
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2-(2-fluorophenyl)-N-[(2-prop-2-enoxyphenyl)methyl]ethanamine;hydrochloride
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